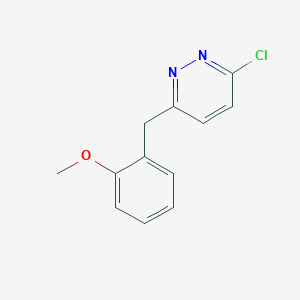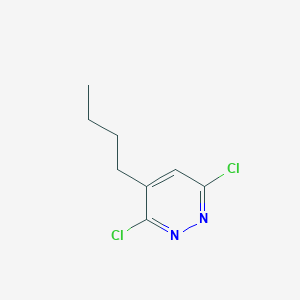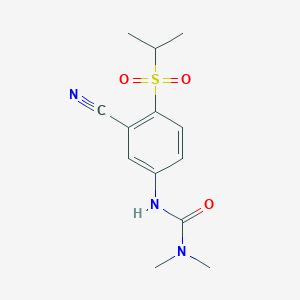
4-Bromo-3-(2-hydroxyethyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-3-(2-hydroxyethyl)phenol is an organic compound characterized by a bromine atom attached to a phenol ring, which also contains a hydroxyethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(2-hydroxyethyl)phenol typically involves the bromination of 3-(2-hydroxy-ethyl)-phenol. This can be achieved using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-3-(2-hydroxyethyl)phenol can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.
Reduction: The bromine atom can be reduced to form 3-(2-hydroxy-ethyl)-phenol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products
Oxidation: 4-Bromo-3-(2-carboxy-ethyl)-phenol.
Reduction: 3-(2-hydroxy-ethyl)-phenol.
Substitution: Products depend on the nucleophile used, such as 4-methoxy-3-(2-hydroxy-ethyl)-phenol or 4-cyano-3-(2-hydroxy-ethyl)-phenol.
Applications De Recherche Scientifique
4-Bromo-3-(2-hydroxyethyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Bromo-3-(2-hydroxyethyl)phenol depends on its specific application. In biological systems, it may interact with enzymes or receptors, affecting cellular pathways and processes. The bromine atom and hydroxyethyl group can influence its reactivity and binding affinity to molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-3-(2-methoxy-ethyl)-phenol
- 4-Bromo-3-(2-amino-ethyl)-phenol
- 4-Chloro-3-(2-hydroxy-ethyl)-phenol
Uniqueness
4-Bromo-3-(2-hydroxyethyl)phenol is unique due to the presence of both a bromine atom and a hydroxyethyl group on the phenol ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
Propriétés
Formule moléculaire |
C8H9BrO2 |
|---|---|
Poids moléculaire |
217.06 g/mol |
Nom IUPAC |
4-bromo-3-(2-hydroxyethyl)phenol |
InChI |
InChI=1S/C8H9BrO2/c9-8-2-1-7(11)5-6(8)3-4-10/h1-2,5,10-11H,3-4H2 |
Clé InChI |
CODFXJPNZHQAQN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1O)CCO)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-(Piperazin-1-yl)oxazolo[5,4-c]pyridine](/img/structure/B8650944.png)








